tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C14H26BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromopropyl group, and a cyclopentylmethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include the use of solvents such as chloroform, ethyl acetate, and methanol, and the reaction is typically conducted at temperatures ranging from 2-8°C .
Chemical Reactions Analysis
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation and reduction products.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides, leading to the formation of N-Boc-protected anilines.
Scientific Research Applications
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in the synthesis of various compounds and in the modification of polymers .
Comparison with Similar Compounds
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-bromopropyl)carbamate: This compound has a similar structure but lacks the cyclopentylmethyl group.
tert-Butyl (3-iodopropyl)carbamate: This compound has an iodine atom instead of a bromine atom in the propyl group.
tert-Butyl 3-azidopropylcarbamate: This compound has an azido group instead of a bromine atom in the propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct reactivity and applications in various fields.
Biological Activity
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate, commonly referred to as BPCPC, is a carbamate compound with significant biological activity. Its molecular formula is C14H26BrNO2, and it has garnered attention in various fields of research due to its potential therapeutic applications.
Antifungal and Antimicrobial Properties
Research indicates that BPCPC exhibits notable antifungal and antimicrobial activities. In vitro studies have demonstrated its effectiveness against specific bacterial and fungal strains. For instance, BPCPC has shown selective inhibition of the growth of pathogens such as Candida albicans and Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
BPCPC's anticancer properties have also been explored. In vivo experiments revealed that the compound significantly inhibited tumor growth in models of breast cancer and melanoma. The mechanism appears to involve the induction of apoptosis in cancer cells, which suggests that BPCPC may interfere with critical cellular pathways involved in cancer progression .
The biological activity of BPCPC can be attributed to its structural features, which facilitate interaction with biological targets. The presence of the bromopropyl group may enhance lipophilicity, aiding in membrane permeability and subsequent cellular uptake. Additionally, the carbamate moiety is known for its ability to form hydrogen bonds, potentially interacting with key enzymes or receptors involved in microbial growth and cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various carbamates found that BPCPC exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating strong potential as an antimicrobial agent.
- Tumor Growth Inhibition : In a mouse model for breast cancer, administration of BPCPC at doses of 50 mg/kg resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment .
Toxicity Profile
Despite its beneficial properties, BPCPC has shown potential toxicity in certain contexts. In vitro studies indicated that high concentrations could lead to cellular toxicity and DNA damage, necessitating further investigation into its safety profile before clinical application .
Applications in Scientific Research
BPCPC is not only significant for its biological activities but also serves as a valuable tool in organic synthesis. It is frequently utilized for the protection and deprotection of functional groups such as amines and alcohols during chemical reactions. Furthermore, its stability under various conditions makes it suitable for diverse applications in drug development and biochemical assays .
Properties
Molecular Formula |
C14H26BrNO2 |
---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3-bromopropyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C14H26BrNO2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11H2,1-3H3,(H,16,17) |
InChI Key |
MUASSYXCKJODEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CCCBr |
Origin of Product |
United States |
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